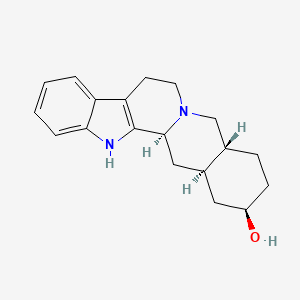

Epiyohimbol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

439-70-3 |

|---|---|

Molecular Formula |

C19H24N2O |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

(1S,15R,18R,20R)-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-18-ol |

InChI |

InChI=1S/C19H24N2O/c22-14-6-5-12-11-21-8-7-16-15-3-1-2-4-17(15)20-19(16)18(21)10-13(12)9-14/h1-4,12-14,18,20,22H,5-11H2/t12-,13-,14+,18-/m0/s1 |

InChI Key |

YZHQOLWNBFSHQZ-FLTUCWPJSA-N |

SMILES |

C1CC2CN3CCC4=C(C3CC2CC1O)NC5=CC=CC=C45 |

Isomeric SMILES |

C1C[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C[C@@H]1O)NC5=CC=CC=C45 |

Canonical SMILES |

C1CC2CN3CCC4=C(C3CC2CC1O)NC5=CC=CC=C45 |

Origin of Product |

United States |

Isolation and Structural Characterization Methodologies

Extraction and Isolation Techniques from Natural Sources

The initial stage of obtaining Epiyohimbol involves extracting it from its natural botanical source, primarily the leaves and bark of Hunteria zeylanica researchgate.netresearchgate.netresearchgate.net. This process begins with the careful collection and preparation of plant material, followed by extraction to solubilize the target compounds.

Solvent Extraction and Chromatographic Enrichment Strategies

The extraction of indole (B1671886) alkaloids from plant matrices typically employs various organic solvents, often starting with more polar solvents like methanol (B129727) or ethanol, which are then followed by less polar solvents or solvent mixtures to fractionate the extract organomation.com. For compounds like this compound, which are alkaloids, sequential extraction with solvents of increasing polarity or pH adjustments can be utilized to selectively isolate basic compounds.

Following the initial solvent extraction, the crude plant extract contains a complex mixture of compounds. Chromatographic techniques are essential for enriching the target analyte. This often involves column chromatography, where the extract is passed through a stationary phase (e.g., silica (B1680970) gel or alumina) and eluted with a mobile phase. By systematically changing the polarity of the mobile phase, different classes of compounds, including alkaloids, can be separated and collected in enriched fractions osti.govmdpi.comtriskem-international.com. Extraction chromatography (EXC), which immobilizes an extractant on a solid support, is another method that can be employed for selective separation of target compounds from complex mixtures osti.govmdpi.comtriskem-international.comrsc.org.

Advanced Purification Techniques for this compound Isolation

To obtain this compound in a pure form suitable for spectroscopic analysis, more advanced purification techniques are typically employed. These methods are designed to separate compounds with very similar chemical properties.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers high resolution and is widely used for the final purification of natural products. It involves separating compounds based on their differential partitioning between a stationary phase (often a silica-based material) and a liquid mobile phase under high pressure organomation.com.

Flash Chromatography: A faster version of column chromatography, flash chromatography uses moderate pressure to speed up the separation process, allowing for efficient isolation of purified fractions.

Crystallization: If this compound can be induced to crystallize, this method can provide a highly pure sample, as the ordered lattice structure tends to exclude impurities.

These techniques, often used in combination, aim to isolate this compound from other co-occurring alkaloids and plant metabolites, ensuring the purity required for accurate structural determination.

Spectroscopic Characterization Techniques for Definitive Structural Confirmation of this compound

Once isolated, the precise chemical structure of this compound is elucidated using a suite of spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules nih.govarxiv.org. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the local electronic environment of each atom.

Proton NMR (¹H NMR): This technique reveals the number of different types of protons, their chemical environments (indicated by chemical shifts), and their neighboring protons (through spin-spin coupling, which provides information about connectivity).

Carbon-13 NMR (¹³C NMR): This provides information about the carbon backbone of the molecule, including the number of unique carbon atoms and their hybridization states.

Two-Dimensional (2D) NMR Techniques: Advanced NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing detailed structural assignments. COSY identifies proton-proton couplings, HSQC correlates protons directly to the carbons they are attached to, and HMBC reveals longer-range correlations between protons and carbons, thereby mapping out the entire carbon skeleton and confirming atom connectivity researchgate.netanu.edu.auacdlabs.comhyphadiscovery.com. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about through-space proximity of protons, aiding in the determination of relative stereochemistry.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the exact molecular weight of a compound with high accuracy, which in turn allows for the unambiguous determination of its elemental composition (molecular formula) researchgate.netanu.edu.auacdlabs.com. HRMS works by measuring the mass-to-charge ratio (m/z) of ionized molecules. In addition to providing the molecular formula, the fragmentation patterns observed in mass spectrometry can offer valuable clues about the structure of this compound, by breaking down the molecule into smaller, characteristic pieces.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group and Chromophore Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations anu.edu.aualraziuni.edu.ye. Specific absorption bands correspond to characteristic bonds, such as O-H, C=O, C-H, and aromatic C=C stretches. UV-Visible (UV-Vis) spectroscopy, on the other hand, is used to identify the presence of chromophores – parts of the molecule that absorb light in the UV-Vis region of the electromagnetic spectrum, typically due to conjugated pi systems anu.edu.aualraziuni.edu.ye. For indole alkaloids, UV-Vis spectra can confirm the presence of the indole ring system and any conjugated substituents.

Data Table: Spectroscopic Techniques for Structure Elucidation

| Spectroscopic Technique | Primary Information Provided | Role in this compound Structure Elucidation |

| ¹H NMR | Proton environments, connectivity (via coupling) | Identifies types of protons and their neighbors, crucial for building molecular fragments. |

| ¹³C NMR | Carbon environments, hybridization states | Maps the carbon skeleton of this compound. |

| 2D NMR (COSY, HSQC, HMBC) | Proton-proton, proton-carbon (direct & long-range) correlations | Establishes the complete connectivity of atoms, confirming the proposed structure of this compound. |

| HRMS | Exact mass, molecular formula, fragmentation patterns | Determines the precise elemental composition of this compound and provides insights into its structural subunits through fragmentation. |

| IR Spectroscopy | Presence of functional groups (e.g., -OH, C=O, C-N) | Confirms the presence of characteristic functional groups within the this compound molecule. |

| UV-Vis Spectroscopy | Presence of chromophores (conjugated systems) | Detects the indole nucleus and any conjugated systems present in this compound, providing information about its electronic structure. |

Compound List

this compound

Eburnamine

Isoeburnamine

Eburnamenine

Eburnamonine

O-Ethyleburnamine

O-Methylisoeburnamine

Pleiocarpamine

Tuboxenine

Hydroxy-17-decarbomethoxy-16-dihydroepiajmalicine

Isocorymine

O-Methyleburnamine

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography stands as a paramount technique in modern chemical research, providing unparalleled insight into the three-dimensional structure of molecules, including the precise spatial arrangement of atoms and the determination of absolute stereochemistry rsc.orgaps.org. This method is particularly vital for chiral compounds, where enantiomers can exhibit distinct biological activities. By analyzing the diffraction pattern of X-rays passed through a single crystal, researchers can elucidate the arrangement of atoms within the crystal lattice, thereby establishing the molecule's complete structure byjus.com.

This compound, an indole alkaloid belonging to the pyridoindole class and a derivative of beta-carbolines, has been isolated from various natural sources, notably from the plant Hunteria zeylanica rruff.inforesearchgate.neticdd.commaterialsproject.org. As with many complex natural products, understanding its exact stereochemical configuration is crucial for correlating its structure with its biological functions. X-ray crystallography plays a pivotal role in achieving this goal.

The determination of absolute stereochemistry using X-ray diffraction relies on the phenomenon of anomalous dispersion, where X-rays interact with electrons in a way that breaks Friedel's law, leading to measurable differences in the intensities of diffracted beams (Bijvoet pairs) rsc.orgaps.orgbyjus.com. This asymmetry allows for the assignment of absolute configuration, often quantified by parameters such as the Flack parameter. When a crystal contains atoms with sufficiently high atomic numbers, or when specific wavelengths of X-rays are used, the anomalous scattering effect is enhanced, leading to a more reliable determination byjus.com.

While direct crystallographic data, such as specific unit cell parameters or space group assignments for this compound itself, were not detailed in the reviewed literature snippets, the application of X-ray diffraction for establishing the absolute configurations of related indole alkaloids from Hunteria zeylanica and similar botanical sources has been reported researchgate.netmaterialsproject.org. Studies on other alkaloids from Hunteria zeylanica have successfully employed X-ray diffraction in conjunction with spectroscopic analyses and computational methods to confirm their stereochemistry materialsproject.org. Similarly, research on other eburnane-type alkaloids has utilized single-crystal X-ray diffraction analysis to determine their absolute configurations. This precedent underscores the established utility of X-ray crystallography as a definitive method for elucidating the absolute stereochemistry of compounds like this compound, providing the foundational structural data necessary for further pharmacological and chemical investigations.

Chemical Synthesis and Derivatization Strategies for Epiyohimbol

Total Synthesis Approaches to the Epiyohimbol Skeleton

Total synthesis of complex natural products like this compound involves a strategic plan that breaks down the target molecule into simpler, accessible precursors. This process typically begins with retrosynthetic analysis.

Retrosynthetic analysis is a cornerstone of complex molecule synthesis, involving working backward from the target molecule to identify strategic bond disconnections that lead to simpler starting materials airitilibrary.come3s-conferences.org. For yohimbine (B192690) alkaloids, including this compound, retrosynthetic strategies often focus on dissecting the pentacyclic core. Key disconnections typically target the formation of the fused ring system, particularly the indole (B1671886) moiety and the quinoline-like E-ring, as well as the establishment of critical stereocenters.

Common retrosynthetic approaches for yohimbine alkaloids involve:

Disconnection of the C-ring: This often leads to precursors that can undergo Pictet-Spengler cyclization to form the indole-containing tetracyclic core nih.govresearchgate.netnih.govresearchgate.net. The stereochemistry at C3, a common site of epimerization in yohimbine alkaloids, is often addressed during this cyclization step nih.govresearchgate.netnih.govnih.govresearchgate.net.

Disconnection of the E-ring: Strategies may involve intramolecular Diels-Alder (IMDA) reactions or other cycloaddition reactions to construct the final ring system, often setting multiple stereocenters simultaneously researchgate.netacs.orgresearchgate.net.

Fragment Coupling: Convergent strategies involve synthesizing key fragments of the molecule separately and then coupling them. This might involve coupling an indole-containing fragment with a pre-formed decahydroisoquinoline (B1345475) or related precursor researchgate.netacs.orgresearchgate.netnih.govnih.govresearchgate.net.

The formation of specific C-C and C-N bonds that construct the fused ring system, such as those formed in Pictet-Spengler reactions or intramolecular cyclizations, are critical bond formations in these syntheses nih.govresearchgate.netresearchgate.netnih.gov.

The this compound structure incorporates an indole nucleus fused to a complex polycyclic system that includes elements resembling a quinoline (B57606) ring. The construction of these heterocyclic systems relies on established synthetic methodologies.

Indole Moiety: The indole core is typically introduced using well-established indole synthesis methods, such as the Fischer indole synthesis, or by starting with a pre-formed indole derivative (e.g., tryptamine (B22526) or its derivatives) as a building block researchgate.netresearchgate.netorganic-chemistry.org.

Quinoline-like Ring System: The formation of the fused ring system that includes the quinoline-like substructure often involves cyclization reactions. Classic quinoline syntheses like the Skraup, Doebner-von Miller, or Friedländer reactions iipseries.orgresearchgate.netorganic-chemistry.org might be employed in the synthesis of precursors or fragments. In the context of yohimbine alkaloid total synthesis, these rings are often formed through intramolecular cyclizations, such as the Pictet-Spengler reaction, or cycloadditions nih.govresearchgate.netresearchgate.netnih.govresearchgate.net.

Given that this compound is a stereoisomer, achieving control over its multiple stereocenters is paramount. Synthetic routes must incorporate stereoselective and enantioselective transformations.

Asymmetric Catalysis: The use of chiral catalysts, including organocatalysts (e.g., chiral phosphoric acids, N-heterocyclic carbenes) and metal catalysts, is a powerful strategy to induce enantioselectivity in key bond-forming reactions like cyclizations or additions acs.orgresearchgate.netrsc.orgnih.govnih.govresearchgate.netairitilibrary.comacs.orgyoutube.com. For instance, enantioselective Pictet-Spengler reactions or cascade reactions have been developed to construct the core skeleton with high stereocontrol nih.govresearchgate.netnih.govnih.govresearchgate.net.

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials derived from natural sources can provide a foundation for stereochemical control epdf.pub.

Diastereoselective Reactions: Reactions that preferentially form one diastereoisomer over others are crucial. This includes diastereoselective reductions of ketones or imines, and stereoselective cycloadditions nih.govresearchgate.netacs.orgresearchgate.netrsc.orgnih.govnih.govresearchgate.net. The control of stereochemistry at positions like C3, C16, C17, and C20 is often a focus nih.govresearchgate.netnih.govresearchgate.net.

Semisynthesis of this compound from Related Precursor Alkaloids (e.g., Yohimbol)

Semisynthesis offers a practical route to this compound by modifying readily available natural products, most notably Yohimbol (B3343386) or related yohimbine alkaloids.

This compound can be accessed through the stereochemical inversion of Yohimbol or related precursors. Source researchgate.net and dss.go.th indicate that the reduction of yohimbone using aluminum isopropoxide can yield both yohimbol and this compound. Specifically, stereospecific reduction of yohimbone can lead to this compound researchgate.netdss.go.th.

The conversion typically involves epimerization at a specific stereogenic center. Optimization efforts would focus on:

Reagent Selection: Choosing appropriate reducing agents or epimerizing conditions that favor the formation of the desired this compound isomer. Aluminum isopropoxide is noted for its ability to produce both epimers researchgate.netdss.go.th.

Reaction Conditions: Fine-tuning parameters such as temperature, solvent, and reaction time to maximize the yield and selectivity for this compound.

Purification: Developing efficient methods to isolate this compound from any co-produced isomers or byproducts.

The transformation from a precursor like Yohimbol to this compound generally involves an epimerization process. While specific detailed mechanisms for the direct conversion of Yohimbol to this compound are not extensively detailed in the provided snippets, such transformations often proceed via:

Enolization/Enolate Formation: Under basic or acidic conditions, a proton alpha to a carbonyl or imine can be abstracted, forming an enol or enolate intermediate. The subsequent reprotonation or reduction can occur from either face of the planar intermediate, leading to epimerization.

Stereoselective Reduction: If the precursor is a ketone (e.g., yohimbone), reduction with specific reagents can lead to stereoselective formation of the alcohol, with the stereochemistry dictating the final epimer. Aluminum isopropoxide is mentioned as yielding both epimeric alcohols researchgate.netdss.go.th.

Inversion of Configuration: Direct inversion mechanisms, possibly involving nucleophilic attack or rearrangements, might also be operative depending on the specific functional groups and reaction conditions.

Source researchgate.net mentions a "control experiment and proposed mechanism for the C3-epimerization" in the context of related alkaloid syntheses, suggesting that understanding the mechanism of epimerization at key centers like C3 is crucial for controlling the outcome of such semisynthetic routes.

Table 1: Key Synthetic Strategies in Yohimbine Alkaloid Synthesis

| Strategy/Reaction Type | Key Transformation/Purpose | Relevant Moiety/Stereocenter Addressed | Example Literature Reference(s) |

| Pictet-Spengler Cyclization | Formation of the C-ring, constructing the indole-containing tetracyclic core; control of C3 stereochemistry. | Indole, C3 stereocenter | nih.govresearchgate.netnih.govresearchgate.net |

| Intramolecular Diels-Alder (IMDA) | Construction of fused ring systems, often setting multiple stereocenters. | Polycyclic core, stereocenters | researchgate.netacs.orgresearchgate.net |

| Cascade Reactions (e.g., Radical) | Rapid assembly of complex polycyclic skeletons, concurrent formation of multiple bonds and stereocenters. | Pentacyclic skeleton, stereocenters | aablocks.com |

| Asymmetric Catalysis (NHC, Chiral Acids) | Enantioselective formation of C-C or C-N bonds, controlling absolute stereochemistry. | Multiple stereocenters, core skeleton | acs.orgresearchgate.netnih.govnih.govresearchgate.net |

| Stereoselective Reduction | Reduction of carbonyl or imine groups to alcohols or amines with control over the stereochemical outcome. | Ketone/Imine reduction, stereocenters (e.g., C3, C16, C17) | researchgate.netrsc.orgdss.go.th |

| Epimerization (e.g., via enolization) | Conversion of one stereoisomer to another, often at a C3 center, for semisynthesis. | C3 stereocenter | researchgate.netdss.go.th |

| Indole Synthesis (e.g., Fischer) | Construction of the indole nucleus as a building block. | Indole moiety | researchgate.netresearchgate.netorganic-chemistry.org |

| Quinoline Synthesis (e.g., Skraup) | Construction of quinoline or quinoline-like ring systems as building blocks or through cyclization. | Quinoline/fused ring system | iipseries.orgresearchgate.netorganic-chemistry.org |

List of Compounds Mentioned:

this compound

Yohimbol

Yohimbine

Yohimbone

Venenatine

Alstovenine

Reserpine

Alloyohimbane

Corynanthine

Alstonia scholaris alkaloids (e.g., isocorymine, vobasine, eburnamenine, eburnamine, isoeburnamine, O-ethyleburnamine, O-methyleburnamine, O-methylisoeburnamine, pleiocarpamine, dihydrocorynantheol, tuboxenine, hydroxy-17-decarbomethoxy-16-dihydroepiajmalicine)

Tryptamine

Cyclobutane fragment 144

Vinyl acetate (B1210297) 3

Hapalindole Q (1)

Taxol

10-deacetylbacatin III

Molecular and Cellular Mechanisms of Epiyohimbol Action

Receptor Binding and Ligand-Target Interaction Profiling

The initial step in Epiyohimbol's action is likely its binding to specific receptors on the cell surface or within the cell. This binding event dictates its downstream effects.

Affinity and Selectivity for Adrenergic Receptors (e.g., α2-adrenoceptors)

Adrenergic receptors, particularly the alpha-2 (α2) subtypes, are known targets for compounds with similar structural motifs to yohimbine (B192690). These receptors are G protein-coupled receptors (GPCRs) that play crucial roles in the central and peripheral nervous systems, mediating effects such as vasoconstriction, neurotransmitter release inhibition, and sedation. Research on related compounds indicates that affinity and selectivity for specific adrenergic receptor subtypes are key determinants of their pharmacological profile. For instance, yohimbine is a known antagonist of α2-adrenoceptors, with varying affinities for the α2A, α2B, α2C, and α2D subtypes nih.govarvojournals.org. This compound's interaction with these receptors would likely involve specific binding affinities (Ki values) and a particular selectivity profile across the α2 subtypes, as well as potentially other adrenergic receptor families (α1 and β) wikipedia.orgguidetopharmacology.org.

Interactions with Other G Protein-Coupled Receptors (GPCRs)

Beyond adrenergic receptors, GPCRs constitute a vast superfamily of cell surface receptors involved in myriad physiological processes nih.govwikipedia.org. Compounds targeting adrenergic receptors often exhibit off-target interactions with other GPCRs due to structural similarities or shared binding pockets. Therefore, this compound's interaction profile might extend to other GPCRs, influencing diverse signaling pathways. Understanding these interactions would require comprehensive screening assays to map its binding profile across a broad panel of GPCRs nih.govbmglabtech.com.

Biophysical Studies of Receptor-Ligand Complex Formation

Biophysical techniques are essential for characterizing the precise nature of the interaction between this compound and its target receptors. Methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide detailed kinetic and thermodynamic parameters of receptor-ligand complex formation. These studies reveal binding affinity (KD), association rates (kon), dissociation rates (koff), and stoichiometry, offering a deeper understanding of the molecular basis of this compound's action nih.govnih.gov. For example, studies on other ligands binding to adrenergic receptors have elucidated complex binding kinetics and conformational changes upon interaction nih.govnih.gov.

Intracellular Signaling Pathway Modulation by this compound

Upon binding to its target receptor, this compound is expected to modulate intracellular signaling cascades, altering cellular function.

Downstream Effector Activation/Inhibition (e.g., Adenylyl Cyclase, MAPK Pathways)

GPCRs, including adrenergic receptors, typically signal through heterotrimeric G proteins, which then modulate the activity of downstream effectors such as adenylyl cyclase (AC) or various kinase pathways sigmaaldrich.comscielo.org.mx. If this compound acts as an agonist or antagonist at α2-adrenoceptors, it would likely influence the Gi protein pathway, which typically inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels wikipedia.orgsigmaaldrich.commhmedical.com. Conversely, interactions with other receptor types might activate Gs or Gq proteins, leading to the activation of adenylyl cyclase and subsequent downstream signaling, or activation of pathways like the Mitogen-Activated Protein Kinase (MAPK) cascades sigmaaldrich.comnih.govnih.govmdpi.com. For instance, compounds that modulate adenylyl cyclase activity often do so with specific IC50 values, indicating the concentration required for half-maximal inhibition sigmaaldrich.comtocris.commerckmillipore.com.

Investigation of Second Messenger Systems (e.g., cAMP, Ca2+)

The modulation of adenylyl cyclase directly impacts intracellular cAMP levels, a critical second messenger involved in numerous cellular processes raybiotech.comnih.govfrontiersin.orgwikipedia.org. Changes in cAMP levels can activate protein kinase A (PKA), leading to downstream phosphorylation events that regulate gene expression, ion channel activity, and metabolic pathways. Furthermore, GPCR signaling can also influence intracellular calcium (Ca2+) levels, either directly or indirectly through cross-talk with other signaling pathways nih.govlibretexts.orgnih.govinstitutcochin.fr. Understanding this compound's effects would necessitate measuring changes in cAMP and Ca2+ concentrations in response to its application. For example, studies measuring intracellular cAMP often report dose-response relationships or percentage changes relative to basal levels nih.govnih.gov.

Enzyme Inhibition or Activation Studies

Research into the effects of compounds on enzyme activity is crucial for understanding biochemical pathways and identifying potential therapeutic targets. Enzyme inhibitors, by selectively blocking enzyme function, can elucidate the roles of specific enzymes in cellular processes longdom.orgmdpi.comresearchgate.net. Similarly, enzyme activators can reveal mechanisms of enzyme regulation and function nih.govresearchgate.net. While specific studies detailing this compound's direct effects on enzyme inhibition or activation were not found in the provided search results, the general principles of such studies highlight their importance in mechanistic investigations. For instance, studies on compounds like Epimedium flavonoids have identified effects on protein expression related to G proteins, suggesting modulation of cellular signaling pathways mdpi.com.

Ion Channel and Transporter Interactions

Ion channels and transporters are critical for cellular signaling, membrane potential regulation, and the transport of various molecules across cell membranes nih.govfrontiersin.orgepfl.chsolvobiotech.comuniversiteitleiden.nlrevvity.com. Understanding how compounds interact with these proteins is vital for deciphering their cellular effects. Research in this area typically involves radioligand binding assays, uptake inhibition assays, and kinetic studies to determine affinity, association, and dissociation rates universiteitleiden.nlrevvity.comnih.govnih.gov. While direct experimental data on this compound's interaction with specific ion channels or transporters was not identified, the compound "alloyohimbol" (potentially related to this compound) has been mentioned in the context of chemical reduction reactions, which might indirectly hint at its chemical properties that could influence biological interactions dss.go.thalraziuni.edu.yedss.go.th. The broader field of ion channel research encompasses studies on how various molecules modulate channel activity, providing a framework for investigating such interactions nih.govfrontiersin.orgepfl.chelifesciences.orgchemrxiv.org.

Gene Expression and Proteomic Analysis in Response to this compound Exposure for Mechanistic Insights

Gene expression and proteomic analyses are powerful tools for understanding cellular responses to chemical compounds, providing insights into the underlying molecular mechanisms mdpi.comnih.govnih.govcam.ac.uknih.govnih.govfrontiersin.orgnasa.govf1000research.comprotavio.com. Proteomic studies, for example, can identify changes in protein abundance that correlate with specific cellular functions or responses. One study on Epimedium flavonoids, which share a botanical origin with compounds like yohimbine and its derivatives, revealed significant changes in the expression of proteins related to G proteins in response to ethanol-induced toxicity, suggesting a role in cellular protection mechanisms mdpi.com. Gene expression analysis, often performed using techniques like RNA sequencing (RNA-seq), quantifies mRNA levels to reveal how gene activity changes under different conditions nih.govnih.govfrontiersin.orgf1000research.com. While specific gene expression or proteomic data for this compound were not found, these methodologies are standard for uncovering the molecular impact of a compound on a cellular system.

Gene Expression Analysis

Gene expression analysis involves quantifying mRNA levels to understand how cellular conditions or exposures alter the transcriptional landscape nih.govnih.govfrontiersin.orgf1000research.com. Techniques such as RNA sequencing (RNA-seq) allow for a global assessment of gene activity, identifying genes that are upregulated or downregulated in response to a compound. Differential expression (DE) analysis is a key component, comparing gene expression levels between different conditions to identify statistically significant changes nih.govfrontiersin.orgf1000research.com. For instance, studies on various cellular responses have identified specific genes that are modulated, providing clues to the compound's mechanism of action mdpi.comnih.gov.

Proteomic Analysis

Proteomic analysis focuses on the comprehensive study of proteins within a cell or organism, offering a direct view of the functional molecules involved in cellular processes mdpi.comnih.govcam.ac.ukprotavio.com. This approach can identify changes in protein abundance, post-translational modifications, and protein-protein interactions that occur in response to a stimulus. For example, proteomic studies have been used to investigate the effects of compounds on cellular toxicity mdpi.com and to map changes in cell surface proteins cam.ac.uk. By analyzing the proteome, researchers can gain a deeper understanding of how a compound influences cellular pathways and functions.

Cellular Uptake and Subcellular Localization Studies of this compound

Investigating how a compound enters cells (cellular uptake) and where it resides within the cell (subcellular localization) is fundamental to understanding its mechanism of action nih.govnih.govrsc.orguio.nopulsus.commdpi.com. Cellular uptake can occur through various endocytic pathways, influenced by factors such as particle size, charge, and surface chemistry uio.nopulsus.com. Subcellular localization studies often employ microscopy techniques, such as fluorescence microscopy, to visualize the compound's distribution within different cellular compartments nih.govpulsus.com. While direct studies on this compound's cellular uptake and subcellular localization were not identified, related compounds and general nanoparticle uptake studies provide context for these types of investigations nih.govrsc.orgpulsus.commdpi.com. The compound "alloyohimbol" is mentioned in chemical contexts, and while not directly related to cellular uptake, it indicates the existence of chemical derivatives in scientific literature dss.go.thalraziuni.edu.yedss.go.th.

Compound List:

this compound

Alloyohimbol

Epimedium flavonoids

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Epiyohimbol Analogues

Design and Synthesis of Epiyohimbol Analogues for SAR Elucidation

The exploration of the structure-activity relationships of this compound necessitates the strategic design and synthesis of a variety of analogues. This process allows researchers to systematically modify specific parts of the this compound scaffold and observe the resulting changes in biological activity. The core principle of SAR is that the biological activity of a molecule is directly related to its chemical structure. wikipedia.orgresearchgate.nettaylorandfrancis.com By altering functional groups, changing stereochemistry, or modifying the carbon skeleton, medicinal chemists can probe the interactions between the compound and its biological target. wikipedia.org

The synthesis of these analogues often involves multi-step reaction sequences. A common strategy is to identify a common intermediate that allows for the late-stage introduction of diversity. This convergent approach is efficient for creating a library of related compounds. For instance, palladium-catalyzed cross-coupling reactions are frequently employed to create bi-aryl analogues, which can explore the impact of extending the molecule's aromatic system. The synthesis of new analogues is a critical step, as it provides the physical compounds that are then tested in biological assays to generate the data needed for SAR and QSAR studies.

Computational Chemistry and In Silico Modeling for SAR/QSAR Prediction

In modern drug discovery, computational methods are indispensable for predicting the biological activity of novel compounds and for understanding their mechanism of action at a molecular level. nih.gov These in silico techniques, including molecular docking, molecular dynamics, and pharmacophore modeling, provide valuable insights that guide the design and prioritization of new analogues for synthesis.

Molecular Docking and Molecular Dynamics Simulations of this compound-Target Complexes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. japsonline.comnih.gov This method allows researchers to visualize the potential binding modes of this compound analogues within the active site of a target protein. The process involves generating a multitude of possible conformations of the ligand within the binding pocket and then using a scoring function to estimate the binding affinity for each conformation. nih.govnsbmb.org.ng The results of molecular docking can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for binding.

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamics of the ligand-receptor complex over time. nih.gov MD simulations provide a more realistic representation of the biological system by simulating the movement of atoms and molecules. These simulations can confirm the stability of the binding mode predicted by docking and can reveal subtle conformational changes in both the ligand and the protein upon binding.

Pharmacophore Modeling and Virtual Screening for Target Interaction Prediction

Pharmacophore modeling is another powerful computational tool used in drug design. A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. fiveable.menih.gov These features can include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged groups. fiveable.medovepress.com

Pharmacophore models can be generated based on the structure of a known ligand (ligand-based) or the structure of the target's binding site (structure-based). nih.gov Once a pharmacophore model is developed, it can be used as a 3D query to screen large virtual libraries of compounds to identify new molecules that possess the required features for biological activity. dovepress.com This process, known as virtual screening, is a cost-effective way to identify potential new lead compounds.

Predictive Modeling of Mechanistic Activity Profiles

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govwikipedia.org By analyzing a dataset of compounds with known activities, QSAR models can identify the physicochemical properties or structural features that are most important for activity. nih.govmdpi.com These models can then be used to predict the activity of new, untested compounds. nih.gov

QSAR models can be developed using a variety of statistical methods, such as multiple linear regression and partial least squares, and can be based on 2D or 3D descriptors of the molecules. nih.gov These predictive models are valuable tools for prioritizing compounds for synthesis and for optimizing the activity of a lead compound. nih.gov

Identification of Key Structural Features for Specific Receptor Interactions

Through the combined application of synthesis, biological testing, and computational modeling, it is possible to identify the key structural features of this compound analogues that are critical for their interaction with specific biological receptors. SAR studies can reveal, for example, that a particular functional group at a specific position is essential for activity, or that a certain stereochemical configuration is preferred.

For instance, the presence of a hydrogen bond donor at a certain position might be found to be crucial for anchoring the molecule in the binding site of the receptor. Similarly, a hydrophobic moiety might be required to interact with a nonpolar pocket in the receptor. The precise spatial arrangement of these features, as defined by the pharmacophore model, is often critical for high-affinity binding.

Correlation of Structural Modifications with Mechanistic Biological Activity Profiles

The ultimate goal of SAR and QSAR studies is to establish a clear correlation between specific structural modifications and the resulting biological activity. wikipedia.orgresearchgate.net This understanding allows for the rational design of new compounds with improved potency, selectivity, and pharmacokinetic properties.

For example, a study might reveal that adding a halogen atom to a specific position on the this compound scaffold increases its activity against a particular target. This finding would then guide the synthesis of other analogues with different halogens or other electron-withdrawing groups at that position to further optimize the activity.

Below is a hypothetical data table illustrating how SAR data for this compound analogues might be presented.

| Compound | R1 Group | R2 Group | Biological Activity (IC50, µM) |

|---|---|---|---|

| This compound | -H | -OH | 10.5 |

| Analogue 1 | -F | -OH | 5.2 |

| Analogue 2 | -Cl | -OH | 3.1 |

| Analogue 3 | -H | -OCH3 | 15.8 |

| Analogue 4 | -Br | -OH | 2.5 |

This table demonstrates how systematic changes to the R1 and R2 positions on the this compound core structure could influence the biological activity, providing a clear basis for further drug design and development.

Preclinical Mechanistic Investigations of Epiyohimbol Excluding Efficacy/safety/toxicity

In Vitro Cell-Based Assays for Mechanistic Elucidation

Detailed investigations into the cellular and molecular interactions of Epiyohimbol are not well-documented in publicly accessible research.

Receptor Functionality Assays in Heterologous Expression Systems

There is a notable absence of studies that have specifically examined the functionality of this compound at various receptors using heterologous expression systems. Such assays are crucial for determining the precise binding affinities and functional effects (e.g., agonist, antagonist, or inverse agonist activity) of a compound at specific receptor subtypes. Without this data, the direct molecular targets of this compound remain speculative.

Cell Proliferation and Apoptosis Studies (Focus on Signaling Pathways)

While some research has explored the broader effects of extracts from plants containing a variety of alkaloids, including this compound, specific studies focusing on the impact of isolated this compound on cell proliferation and apoptosis are not available. Consequently, there is no information on its potential to modulate key signaling pathways involved in these fundamental cellular processes.

Cellular Metabolism and Energy Homeostasis Investigations

The influence of this compound on cellular metabolism and energy homeostasis is another area where dedicated research is lacking. There are no published studies that have investigated its effects on critical metabolic pathways, such as glycolysis, oxidative phosphorylation, or lipid metabolism, in cellular models.

Organ-on-a-Chip and Microfluidic Systems for Advanced Cellular Studies

The application of advanced in vitro models like organ-on-a-chip and microfluidic systems to study the mechanistic properties of this compound has not been reported. These technologies, which can more accurately mimic human physiology, have not yet been utilized to explore the compound's cellular effects in a more complex, multi-cellular environment.

In Vivo Animal Models for Mechanistic Studies

Similarly, in vivo research to elucidate the mechanisms of this compound in animal models is not apparent in the current body of scientific literature.

Pharmacological Target Engagement Studies in Animal Models (e.g., Receptor Occupancy)

There is no available data from in vivo studies, such as receptor occupancy experiments, that would confirm the engagement of this compound with its putative pharmacological targets in a living organism. These types of studies are essential for linking in vitro findings to in vivo pharmacological effects and for understanding the dose-response relationship of a compound at its target.

Investigation of Molecular Pathways and Biomarkers in Specific Tissues/Organs

There is no available research detailing the investigation of molecular pathways and biomarkers in specific tissues or organs following exposure to this compound. Mechanistic studies would typically explore how a compound influences signaling cascades, gene expression, and protein activity within cells of various tissues to identify its primary targets and downstream effects.

Biomarkers, which are measurable indicators of a biological state or condition, are crucial for understanding a compound's effect. nih.gov The identification of tissue-specific biomarkers would involve analyzing changes in levels of specific proteins, enzymes, or other molecules in tissues of interest after administration of the compound. precisionformedicine.comnibn.go.jp Without experimental data, it is impossible to create a data table or provide a detailed analysis of this compound's impact on tissue-specific molecular pathways.

Comparative Mechanistic Responses Across Different Animal Models

Information regarding the comparative mechanistic responses to this compound across different animal models is also unavailable. Such studies are critical in preclinical research to understand how the effects of a compound may vary between species. These investigations help in assessing the potential translatability of findings to humans. The design of these studies often involves administering the compound to various animal models and comparing the resulting molecular and physiological changes.

Without any published preclinical studies on this compound, a comparative analysis of its mechanistic responses remains purely speculative.

Advanced Analytical Methodologies for Epiyohimbol Research

High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling and Identification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the accurate determination of elemental composition and the identification of unknown compounds, including metabolites and degradation products of natural products like Epiyohimbol frontiersin.orgresearchgate.netmdpi.com. HRMS instruments provide highly accurate mass measurements, allowing for the differentiation of isobaric compounds (molecules with the same nominal mass but different elemental compositions) and enabling the precise calculation of molecular formulas researchgate.net. In the context of this compound research, HRMS is invaluable for:

Metabolite Profiling: Identifying and characterizing various metabolites derived from this compound in biological systems, which may arise from metabolic transformations or degradation pathways frontiersin.org.

Structure Elucidation: Providing accurate mass-to-charge (m/z) ratios for this compound and its potential derivatives, aiding in the determination of their molecular structures researchgate.net.

Quantification: When coupled with chromatographic separation, HRMS can offer sensitive and selective quantification of this compound and its related compounds nih.gov.

Illustrative Data Table: HRMS Analysis of Hypothetical this compound Metabolites

| Compound Name/Type | Expected Exact Mass (Da) | Observed m/z | Mass Error (ppm) | Elemental Formula (Proposed) |

| This compound | 296.18832 | 296.18815 | -0.58 | C₁₉H₂₄N₂O |

| This compound-OH | 312.18272 | 312.18260 | -0.38 | C₁₉H₂₄N₂O₂ |

| This compound-Glucuronide | 472.22574 | 472.22550 | -0.51 | C₂₅H₃₂N₂O₇ |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative and Qualitative Analysis in Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry wikipedia.orgresearchgate.netrsc.orgbiotrial.comijper.org. This technique is widely employed for analyzing complex biological samples due to its sensitivity, selectivity, and ability to handle a broad range of compounds, including non-volatile and thermally labile ones wikipedia.orgresearchgate.netrsc.orgbiotrial.com. For this compound, LC-MS is crucial for:

Qualitative Analysis: Identifying this compound and its related compounds in biological matrices (e.g., plasma, urine, tissue extracts) based on their retention times and mass spectra wikipedia.orgijper.org.

Quantitative Analysis: Precisely measuring the concentration of this compound and its metabolites, often using tandem mass spectrometry (LC-MS/MS) for enhanced specificity and sensitivity, particularly at trace levels biotrial.comnih.govnih.gov.

Metabolite Identification: Characterizing metabolites by analyzing their mass fragmentation patterns, which can be obtained through LC-MS/MS frontiersin.orgwikipedia.org.

Illustrative Data Table: LC-MS Parameters for this compound Analysis

| Parameter | Value | Notes |

| Chromatography | ||

| Column | C18, 2.1 x 100 mm, 3.5 µm | Standard reversed-phase column |

| Mobile Phase A | Water with 0.1% Formic Acid | |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | |

| Gradient Elution | e.g., 10-90% B over 15 min | Optimized for separation of this compound and related compounds |

| Flow Rate | 0.3 mL/min | |

| Column Temperature | 40 °C | |

| Mass Spectrometry | ||

| Ionization Source | Electrospray Ionization (ESI) | Suitable for polar and semi-polar compounds |

| Polarity | Positive (+) | Typical for indole (B1671886) alkaloids |

| Detection Mode | Selected Ion Monitoring (SIM) or MRM | For targeted quantification |

| Precursor Ion (m/z) | 297.196 (for [M+H]⁺) | Based on calculated exact mass |

| Fragment Ion (m/z) | e.g., 135.097 (hypothetical fragment) | For LC-MS/MS |

| Scan Range | 100-1000 m/z | Broad range for metabolite profiling |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is primarily used for the analysis of volatile and semi-volatile compounds thermofisher.commdpi.comazolifesciences.com. While this compound itself may not be sufficiently volatile for direct GC-MS analysis without derivatization, GC-MS is instrumental in identifying volatile metabolites or degradation products associated with this compound in biological or environmental samples thermofisher.comazolifesciences.com. Its strengths lie in:

Volatile Compound Profiling: Identifying and quantifying volatile organic compounds (VOCs) that might be produced or consumed during metabolic processes involving this compound mdpi.comazolifesciences.com.

Structural Identification: Utilizing fragmentation patterns from electron ionization (EI) to identify compounds by comparing them against spectral libraries thermofisher.comazolifesciences.com.

Sample Derivatization: For less volatile compounds, chemical derivatization can be employed to increase volatility and thermal stability, making them amenable to GC-MS analysis thermofisher.com.

Illustrative Data Table: GC-MS Analysis of Hypothetical Volatile Metabolites Related to this compound Metabolism

| Compound Name/Type | Retention Time (min) | m/z (Major Fragments) | Identification Basis |

| Indole | 5.2 | 117, 116, 115, 104 | Library Match |

| Tryptophol | 8.5 | 161, 132, 104, 77 | Library Match |

| 3-Methylindole | 7.1 | 131, 130, 104, 77 | Library Match |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolomics and Ligand-Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information and is quantitative, making it highly valuable in metabolomics and for studying molecular interactions ebi.ac.uknih.govmdpi.comfrontiersin.orgchemrxiv.org. For this compound research, NMR offers:

Structural Elucidation: Determining the precise three-dimensional structure of this compound and its derivatives through analysis of chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) data ebi.ac.uknih.gov.

Metabolomics: Identifying and quantifying metabolites in complex biological mixtures, even for unknown compounds, by analyzing their characteristic spectral fingerprints ebi.ac.uknih.govmdpi.com.

Ligand-Binding Studies: Investigating the binding of this compound to target biomolecules by observing changes in NMR signals upon complex formation chemrxiv.org.

Isotope-Labeled Compound Analysis: Tracing the metabolic fate of isotopically labeled this compound by observing the transfer of label into downstream metabolites nih.gov.

Illustrative Data Table: ¹H NMR Chemical Shifts for Key Functional Groups in this compound (Hypothetical)

| Proton Type | Expected Chemical Shift (ppm) | Notes |

| Aromatic Protons (Indole Ring) | 6.8 - 7.5 | Characteristic of aromatic systems |

| Methylene Protons (CH₂) | 1.5 - 4.0 | Varies based on position and neighboring atoms |

| Methine Proton (CH) | 3.0 - 5.0 | Adjacent to heteroatoms or chiral centers |

| Hydroxyl Proton (-OH) | 2.0 - 5.0 | Exchangeable, often broad |

| N-H Proton (Indole Nitrogen) | 8.0 - 11.0 | Exchangeable, often broad |

Capillary Electrophoresis (CE) for High-Resolution Separation and Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their differential migration rates in an electric field within a narrow capillary labmanager.comnih.govlongdom.orglabcompare.comusp.orgdiva-portal.org. CE offers advantages such as speed, efficiency, minimal sample and solvent consumption, and the ability to separate closely related compounds, including isomers labmanager.comlongdom.orglabcompare.com. Its application to this compound research could include:

Chiral Separations: Separating enantiomers or diastereomers of this compound or its metabolites, which is critical as stereochemistry can significantly impact biological activity longdom.orglabcompare.com.

Impurity Profiling: Isolating and detecting minor impurities or degradation products of this compound with high resolution longdom.org.

Quantitative Analysis: When coupled with sensitive detectors, CE can provide quantitative data on this compound concentrations in complex mixtures labmanager.comdiva-portal.org.

Illustrative Data Table: CE Separation Parameters for this compound and Related Compounds

| Parameter | Value | Notes |

| Capillary Type | Fused-silica, 50 µm ID, 75 cm total length | Standard CE capillary |

| Background Electrolyte (BGE) | Phosphate buffer (pH 7.0), 50 mM | Common buffer system; pH affects EOF and analyte mobility |

| Applied Voltage | +25 kV | High voltage enables rapid separation and high resolution |

| Detection Wavelength | 220 nm | UV absorption typical for indole alkaloids |

| Injection Method | Hydrodynamic injection (5 sec, 50 mbar) | Standard injection technique |

| Temperature | 25 °C | Stable temperature for reproducible results |

| Hypothetical Migration Times | ||

| This compound | 8.5 min | Based on its charge and electrophoretic mobility |

| This compound Epimer | 9.2 min | Slightly different mobility due to stereochemistry |

| Indole (as impurity) | 6.1 min | More mobile compound |

Hyphenated Techniques in this compound Research (e.g., LC-NMR, GC-IR)

Hyphenated techniques integrate two or more analytical methods to leverage their combined strengths, offering enhanced analytical power for complex samples chemijournal.comnih.govwisdomlib.orgsaspublishers.comijarsct.co.inresearchgate.netchromatographytoday.com.

LC-NMR: Combines the separation power of liquid chromatography with the structural elucidation capabilities of NMR spectroscopy. This is particularly useful for analyzing complex natural product mixtures, allowing for the isolation and immediate NMR analysis of individual components without prior chromatographic purification wisdomlib.orgijarsct.co.inslideshare.net. For this compound, LC-NMR could confirm the structure of isolated compounds or identify unknown derivatives directly from crude extracts.

GC-IR: Couples gas chromatography with infrared (IR) spectroscopy. GC separates volatile components, while IR spectroscopy provides functional group information, aiding in compound identification chemijournal.comchromatographytoday.com. This technique could be applied to identify volatile breakdown products or related compounds in samples containing this compound.

Isotopic Labeling Strategies for Metabolic Tracing and Pathway Elucidation

Isotopic labeling, using stable isotopes (e.g., ¹³C, ¹⁵N, ²H) or radioisotopes, is fundamental for tracing metabolic pathways and understanding the biochemical fate of compounds bitesizebio.comgeneralmetabolics.combiorxiv.orgnih.gov. By administering isotopically labeled this compound or its precursors, researchers can track the flow of atoms through metabolic networks using techniques like mass spectrometry or NMR nih.govbitesizebio.combiorxiv.org.

Metabolic Pathway Mapping: Elucidating how this compound is synthesized, metabolized, or catabolized within biological systems bitesizebio.combiorxiv.orgnih.gov.

Dynamic Studies: Providing kinetic data on metabolic processes, complementing static metabolomics snapshots bitesizebio.com.

Mechanism of Action: Understanding the biochemical transformations this compound undergoes in vivo.

Illustrative Data Table: Isotopic Labeling Patterns in Hypothetical this compound Metabolism

| Metabolite/Intermediate | Atom(s) Labeled | Mass Shift (Da) | Detection Method | Pathway Insight |

| This compound | ¹³C | +1 (per ¹³C) | LC-MS, NMR | Synthesis pathway, incorporation of labeled precursors |

| This compound-OH | ¹³C, ¹⁸O | +1 (per ¹³C) | LC-MS, NMR | Hydroxylation site and timing |

| This compound-conjugate | ¹⁵N | +1 (per ¹⁵N) | LC-MS, NMR | Conjugation pathway (e.g., glucuronidation) |

Future Research Directions and Methodological Innovations in Epiyohimbol Chemistry and Biology

Development of Novel Synthetic Routes to Epiyohimbol and Complex Analogues

Future synthetic research will likely focus on developing highly stereoselective total syntheses of this compound. Current synthetic strategies for yohimbane alkaloids can be lengthy and often produce a mixture of diastereomers, necessitating challenging purification steps. The development of novel catalytic methods, such as asymmetric catalysis, could provide more efficient and direct access to the specific stereochemical architecture of this compound. Furthermore, the creation of synthetic routes that allow for the late-stage diversification of the this compound scaffold would be highly valuable. This would enable the generation of a library of complex analogues for structure-activity relationship (SAR) studies, potentially leading to compounds with improved potency, selectivity, or pharmacokinetic properties.

| Synthetic Strategy | Potential Advantages for this compound Synthesis | Key Challenges |

| Asymmetric Catalysis | High stereocontrol, potentially reducing the number of synthetic steps and improving overall yield. | Development of catalysts specific to the yohimbane scaffold. |

| Convergent Synthesis | Increased efficiency by preparing key fragments of the molecule separately before combining them. | Design of robust and high-yielding coupling reactions. |

| Late-Stage Functionalization | Rapid generation of diverse analogues from a common intermediate. | Achieving regioselectivity and chemoselectivity on a complex scaffold. |

Application of Artificial Intelligence and Machine Learning in SAR and De Novo Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the exploration of this compound's therapeutic potential. rsc.orgdoaj.orgresearchgate.net222.198.130218.28.6 These computational tools can be employed to build predictive models for the biological activity of this compound and its analogues. By analyzing existing data on related yohimbine (B192690) alkaloids, ML algorithms can identify key structural features that govern their interaction with biological targets. This information can then be used to guide the design of novel this compound derivatives with enhanced activity or selectivity. Furthermore, generative AI models can be utilized for the de novo design of entirely new molecular scaffolds that mimic the essential pharmacophoric features of this compound, opening up new avenues for drug discovery.

Advancements in Biosynthetic Pathway Elucidation and Enzyme Engineering

This compound, like other monoterpene indole (B1671886) alkaloids, is derived from the precursor strictosidine (B192452). plos.orgresearchgate.netmicrobiologyjournal.org The biosynthetic pathway leading to the various yohimbine isomers involves a series of complex enzymatic reactions. plos.orgmicrobiologyjournal.org A key area of future research will be the complete elucidation of the specific enzymes and metabolic pathways responsible for the biosynthesis of this compound in plants such as Rauvolfia serpentina. The identification and characterization of the enzymes that control the stereochemistry at the C3, C16, and C17 positions will be crucial. Once these enzymes are identified, enzyme engineering and synthetic biology approaches could be used to produce this compound and its analogues in microbial hosts, providing a sustainable and scalable production platform. frontiersin.org

| Research Area | Key Objectives | Potential Impact |

| Pathway Elucidation | Identify and characterize the specific enzymes in the this compound biosynthetic pathway. | Enable the heterologous production of this compound. |

| Enzyme Engineering | Modify the substrate specificity and stereoselectivity of biosynthetic enzymes. | Generate novel, "unnatural" this compound analogues with unique properties. |

| Synthetic Biology | Reconstitute the this compound biosynthetic pathway in a microbial host (e.g., E. coli, S. cerevisiae). | Provide a sustainable and cost-effective source of this compound. |

Exploration of New Mechanistic Biological Targets Beyond Known Receptors

While yohimbine is well-known for its interaction with adrenergic and serotonergic receptors, the pharmacological profile of this compound is less understood. Future research should aim to explore a wider range of potential biological targets for this compound. Unbiased screening approaches, such as chemical proteomics and phenotypic screening, could reveal novel protein-ligand interactions and cellular effects. Investigating the activity of this compound at other G-protein coupled receptors (GPCRs), ion channels, and enzymes could uncover unexpected therapeutic opportunities. A deeper understanding of this compound's polypharmacology will be essential for identifying its most promising clinical applications.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A systems-level understanding of this compound's biological effects can be achieved through the integration of multiple "omics" datasets. Transcriptomics, proteomics, and metabolomics studies can provide a global view of the cellular response to this compound treatment. For example, transcriptomic analysis could identify genes that are up- or down-regulated by this compound, offering insights into its mechanism of action. Proteomics could identify the specific proteins that are post-translationally modified in response to the compound. Metabolomics could reveal changes in cellular metabolism induced by this compound. researchgate.net By integrating these different layers of biological information, a comprehensive picture of this compound's effects can be constructed.

Development of Advanced Analytical Platforms for Trace Analysis and Metabolite Identification

The development of more sensitive and selective analytical methods is crucial for advancing this compound research. High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) will continue to be a cornerstone for the analysis of this compound and its metabolites. Future advancements could include the development of novel stationary phases for improved separation of yohimbine diastereomers and the use of ion mobility spectrometry to provide an additional dimension of separation. These advanced analytical platforms will be essential for pharmacokinetic studies, metabolite identification, and the detection of trace levels of this compound in complex biological matrices.

Q & A

Basic: What methodologies are recommended for the structural identification and characterization of Epiyohimbol?

Answer:

this compound’s structural elucidation requires a combination of spectroscopic and crystallographic techniques:

- Nuclear Magnetic Resonance (NMR): Use 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC, HMBC) NMR to assign stereochemistry and functional groups .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular formula, while tandem MS (MS/MS) identifies fragmentation patterns.

- X-ray Crystallography: Resolve absolute configuration for novel derivatives .

- Purity Validation: Employ HPLC with UV/Vis or ELSD detectors (>95% purity threshold) .

Basic: How should researchers design experiments for the synthesis of this compound derivatives?

Answer:

- Route Selection: Prioritize retrosynthetic analysis to identify feasible pathways (e.g., cyclization, functional group interconversion).

- Optimization: Use Design of Experiments (DoE) to test variables (temperature, catalysts) and maximize yield .

- Purification: Combine column chromatography and preparative HPLC for intermediates; characterize each step via TLC and NMR .

Basic: What in vitro assays are suitable for preliminary pharmacological screening of this compound?

Answer:

- Cell-Based Assays: Use cancer cell lines (e.g., MCF-7, HeLa) with MTT or ATP-based viability assays. Include positive controls (e.g., doxorubicin) and solvent controls .

- Dose-Response Curves: Test 5–7 concentrations in triplicate; calculate IC50 using nonlinear regression (e.g., GraphPad Prism) .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across studies?

Answer:

- Systematic Review: Aggregate data from preclinical studies; assess heterogeneity via I<sup>2</sup> statistics .

- Meta-Analysis: Pool IC50 values using random-effects models to account for variability in assay conditions .

- Mechanistic Replication: Validate findings using orthogonal methods (e.g., CRISPR-Cas9 knockouts to confirm target engagement) .

Advanced: What computational strategies are effective for studying this compound’s mechanism of action?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding affinities to putative targets (e.g., kinases) .

- Molecular Dynamics (MD): Simulate ligand-receptor interactions (100+ ns trajectories) in GROMACS to assess stability .

- Network Pharmacology: Integrate omics data (transcriptomics/proteomics) to identify signaling pathways via STRING or KEGG .

Advanced: How should in vivo studies on this compound’s efficacy be designed to ensure translatability?

Answer:

- Animal Models: Select disease-specific models (e.g., xenografts for oncology) with sample sizes calculated via power analysis (α=0.05, β=0.2) .

- Dosing Regimens: Optimize bioavailability using pharmacokinetic (PK) studies (e.g., LC-MS/MS for plasma concentration monitoring) .

- Endpoint Analysis: Include survival curves, tumor volume metrics, and histopathology blinded to treatment groups .

Advanced: What methodologies address this compound’s poor bioavailability in preclinical models?

Answer:

- Formulation Optimization: Test nanoemulsions or liposomes via dynamic light scattering (DLS) for particle size and encapsulation efficiency .

- Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to enhance solubility; validate stability in simulated gastric fluid .

Advanced: How can researchers evaluate synergistic effects between this compound and standard therapeutics?

Answer:

- Isobolographic Analysis: Calculate combination indices (CI) using CompuSyn software; CI <1 indicates synergy .

- High-Throughput Screening: Use checkerboard assays in 96-well plates with automated liquid handling .

Advanced: What strategies validate the specificity of this compound’s interaction with proposed molecular targets?

Answer:

- Surface Plasmon Resonance (SPR): Measure binding kinetics (kon/koff) in real-time .

- RNA Interference: Knock down target genes and assess rescue effects on bioactivity .

Advanced: How should structural modifications of this compound be guided to improve therapeutic potential?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.